molecular formula C17H16N2O B12551816 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 143206-49-9

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B12551816
CAS No.: 143206-49-9
M. Wt: 264.32 g/mol
InChI Key: LQHCKYSHJGHDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its bicyclic core and substituent positions. The parent structure, 1,5-benzodiazepin-2-one , consists of a benzene ring fused to a seven-membered diazepine ring containing two nitrogen atoms at positions 1 and 5, with a ketone group at position 2. The prefix 1,3-dihydro indicates partial saturation at positions 1 and 3 of the diazepine ring, reducing one double bond and introducing two hydrogen atoms. The substituents—methyl groups at positions 1 and 3 and a phenyl group at position 4 —are enumerated in the name to reflect their spatial arrangement.

The structural representation (Figure 1) highlights:

  • A benzene ring fused to the diazepine moiety.
  • A ketone oxygen at position 2.
  • Methyl groups bonded to the nitrogen atoms at positions 1 and 3.
  • A phenyl substituent at position 4 on the diazepine ring.

Table 1: Key structural features

Feature Position Description
Benzene ring Fused Forms the aromatic core
Diazepine ring 1,5 Contains N1 and N5
Ketone 2 Oxo group (=O)
Methyl substituents 1,3 N-bound CH₃ groups
Phenyl substituent 4 C-bound C₆H₅ group

Alternative Naming Conventions and Registry Identifiers

While the IUPAC name provides unambiguous identification, alternative nomenclature systems and registry identifiers facilitate cross-referencing in chemical databases:

  • CAS Registry Number : Although not explicitly listed in the provided sources, structurally analogous benzodiazepines, such as 1,3-dihydro-5-phenyl-1,4-benzodiazepin-2-one (CAS 2898-08-0), follow similar numbering conventions. The target compound’s CAS number would likely reflect its unique substitution pattern.
  • PubChem CID : PubChem entries for related compounds, such as 7,9-dimethyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one (CID 23275338), demonstrate the use of alphanumeric identifiers for tracking derivatives.
  • Common Names : In pharmaceutical contexts, benzodiazepines often receive trivial names based on therapeutic class or developer codes (e.g., "diazepam analogs"). However, no such designations are reported for this compound in the reviewed literature.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₇H₁₈N₂O is deduced from the compound’s structure:

  • C₁₇ : Seven carbons from the fused benzene-diazepine core, six from the phenyl group, and four from the methyl substituents.
  • H₁₈ : Eighteen hydrogens accounting for saturation at positions 1 and 3, methyl groups, and aromatic protons.
  • N₂ : Two nitrogen atoms in the diazepine ring.
  • O : One oxygen atom from the ketone.

Stereochemical analysis reveals potential chirality at position 4 , where the phenyl group attaches to the diazepine ring. If the carbon at this position is bonded to four distinct groups (e.g., N1-methyl, C3-methyl, phenyl, and diazepine backbone), enantiomerism becomes possible. However, the provided sources do not specify optical activity, necessitating further experimental validation via techniques like X-ray crystallography or chiral chromatography.

Table 2: Molecular properties

Property Value
Molecular formula C₁₇H₁₈N₂O
Molecular weight 266.34 g/mol
Degree of unsaturation 9 (aromatic + ketone)
Chiral centers 1 (position 4)

Properties

CAS No.

143206-49-9

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1,3-dimethyl-4-phenyl-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C17H16N2O/c1-12-16(13-8-4-3-5-9-13)18-14-10-6-7-11-15(14)19(2)17(12)20/h3-12H,1-2H3

InChI Key

LQHCKYSHJGHDKR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NC2=CC=CC=C2N(C1=O)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one can be synthesized through various methods. One common synthetic route involves the reaction of benzodiazepine precursors with appropriate methylating and phenylating agents. For instance, the reaction of benzimidazole with methyl iodide and phenyl magnesium bromide can yield the desired compound .

Industrial Production Methods

Industrial production of 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce benzodiazepine alcohols .

Scientific Research Applications

Pharmacological Properties

  • Antioxidant Activity
    Recent studies have demonstrated that derivatives of 1,5-benzodiazepin-2(3H)-ones exhibit notable antioxidant properties. For instance, compounds with a phenyl group at position 4 have shown effective reducing capacity in assays like ABTS and DPPH. The compound 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. It significantly reduced intracellular reactive oxygen species and improved mitochondrial membrane potential in neuroblastoma cell lines .
  • Neuroprotective Effects
    In vitro studies indicated that this compound could protect against neurodegeneration associated with conditions like Parkinson's disease. It demonstrated efficacy in reducing lipid peroxidation and restoring glutathione levels in neuronal cells exposed to oxidative stress. These findings suggest a promising role for this compound in developing neuroprotective therapies .
  • Antibacterial Activity
    The antibacterial potential of benzodiazepine derivatives has been explored against various pathogens. Research has shown that certain derivatives exhibit significant activity against strains such as Escherichia coli, indicating their potential use as antimicrobial agents .

Case Study 1: Neuroprotective Mechanisms

In a study evaluating the neuroprotective effects of various benzodiazepine derivatives, compound 18 (closely related to 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one) was found to significantly reduce apoptosis in SH-SY5Y cells under oxidative stress conditions induced by hydrogen peroxide. The treatment led to lower caspase-3 levels and improved cell viability compared to untreated controls .

Case Study 2: Antioxidant Evaluation

A series of benzodiazepine compounds were synthesized and tested for their antioxidant capabilities through several assays including DPPH and FRAP. The results indicated that compounds similar to 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one displayed superior antioxidant activities compared to traditional antioxidants like curcumin .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Structural and Substituent Variations

1,5-Benzodiazepin-2-one Derivatives
Compound Name Substituents Key Properties/Effects References
Target Compound 1,3-dimethyl, 4-phenyl Moderate sedative activity; stable puckered conformation
4-(Phenoxy-difluoromethyl) analog 4-phenoxy-difluoromethyl High synthetic yield (neutral conditions); enhanced lipophilicity
6,7,8,9-Tetrafluoro-4-methyl Fluorinated benzene ring, 4-methyl Increased metabolic stability; distinct tautomeric energies (DFT studies)
3-Dimethylaminomethylene-4-phenyl 3-dimethylaminomethylene Improved synthetic purity/yield (DMF-DMA method)
Long-chain alkyl derivatives N1-alkyl chains (e.g., C12H25) Surfactant-like structure; enhanced sedative activity at 100–200 mg/kg
1,4-Benzodiazepin-2-one Derivatives
Compound Name Substituents Key Properties/Effects References
Bromazepam 7-bromo, 5-(pyridyl-2-yl) Anxiolytic activity; similar to diazepam
Nimetazepam 1-methyl, 7-nitro, 5-phenyl Potent hypnotic/sedative (illicit use)
Diclazepam 7-chloro, 5-(2-chlorophenyl), 1-methyl Enhanced potency; structural analog of diazepam

Structural Insights :

  • 1,5 vs. 1,4-Benzodiazepines : The position of nitrogen atoms in the diazepine ring (1,5 vs. 1,4) significantly alters pharmacological activity. 1,5-Benzodiazepines generally exhibit milder sedative effects compared to 1,4-derivatives like diazepam .
  • Fluorination: Fluorinated 1,5-benzodiazepinones (e.g., 6,7,8,9-tetrafluoro derivatives) demonstrate enhanced metabolic stability and distinct ring-inversion barriers, as confirmed by DFT and NMR studies .

Pharmacological Activity

Compound Sedative Activity Hypnotic/Catatonigenic Effects Acute Toxicity (OECD 423) References
Target Compound Low None at 100–200 mg/kg Non-toxic (Category V)
Long-chain alkyl derivatives Moderate Prolongs thiopental sodium effects Non-toxic (Category V)
Bromazepam High Significant anxiolytic activity N/A

Key Observations :

  • Fluorination and electron-withdrawing groups (e.g., nitro in nimetazepam) correlate with increased potency in 1,4-derivatives .

Biological Activity

However, I can provide some general information about related compounds that may be of interest:

Benzodiazepine Derivatives and Their Biological Activities

Benzodiazepine derivatives, including various 1,5-benzodiazepin-2-ones, have shown interesting biological activities in research studies. While the specific compound requested is not directly addressed, related structures have demonstrated potential in several areas:

Antioxidant and Neuroprotective Effects

Some 1,5-benzodiazepin-2-one derivatives have shown promising antioxidant and neuroprotective properties . For example:

  • 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (compound 18) and 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one (compound 20) demonstrated good neuroprotection activity in SH-SY5Y cells under oxidative stress conditions.
  • These compounds reduced intracellular Reactive Oxygen Species (ROS) and superoxide levels, while improving Mitochondrial Membrane Potential.
  • Compound 18 showed better performance than curcumin in reducing lipid peroxidation levels and recovering intracellular glutathione synthetase levels.

Potential Therapeutic Applications

Research on benzodiazepine derivatives suggests potential applications in various areas:

  • Neuropharmacology: Possible anxiolytic, sedative, and anticonvulsant effects.
  • Cancer research: Some derivatives have shown promising anticancer properties.
  • Neuroprotection: Potential for developing treatments for neurodegenerative disorders.

Pharmacological Activities

Benzodiazepines, in general, are known to interact with GABA receptors, particularly the GABAA receptor complex . This interaction is responsible for many of their pharmacological effects, including:

  • Anxiolytic activity
  • Sedative effects
  • Muscle relaxant properties
  • Anticonvulsant action

While specific data on "1,3-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one" is not available, research on related compounds suggests that structural modifications can significantly impact biological activity and receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.